molecular formula C16H16BrNO2 B245049 N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide

Cat. No. B245049
M. Wt: 334.21 g/mol
InChI Key: MBAWOCYLSWCWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, also known as BDMB, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Analysis in Toxicology

  • Toxicological Analysis : A study describes the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting and quantifying 25B-NBOMe, a derivative of N-benzyl phenethylamines, in a case of severe intoxication (Poklis et al., 2014).

Forensic Chemistry

  • Synthesis and Analysis in Forensic Science : Research on the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, related to N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, has implications for identifying novel psychoactive substances in forensic settings (Abiedalla et al., 2021).

Neuropharmacology

  • Antidopaminergic Properties in Neuropharmacology : A study on substituted 6-methoxysalicylamides, related to the structure of N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, explored their potential as neuroleptic agents with antidopaminergic properties (de Paulis et al., 1985).

Anticonvulsant Research

  • Anticonvulsant Properties : Investigation into N-(substituted)-4-aminobenzamides, similar in structure to N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, revealed their potential as anticonvulsants, with a focus on specific analogues like Ameltolide® (Afolabi & Okolie, 2013).

Natural Product Chemistry

  • Antioxidant Potential in Natural Products : A study on nitrogen-containing bromophenols isolated from marine red alga, which includes compounds structurally related to N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, showed potent radical scavenging activity, suggesting applications in food or pharmaceuticals as natural antioxidants (Li et al., 2012).

Polymer Science

  • Applications in Polymer Science : Research into the polymerization of bromo-substituted phenols, similar to N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide, has implications for synthesizing novel polymeric materials (Percec & Wang, 1990).

properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-10-8-12(17)9-11(2)15(10)18-16(19)13-6-4-5-7-14(13)20-3/h4-9H,1-3H3,(H,18,19)

InChI Key

MBAWOCYLSWCWEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2OC)C)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2OC)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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